molecular formula C22H18ClN3O2 B6513385 1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902961-00-6

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6513385
CAS No.: 902961-00-6
M. Wt: 391.8 g/mol
InChI Key: OHLGLIXMVCDEGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C22H18ClN3O2 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.1087545 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Molecular Weight : 320.78 g/mol
  • Key Functional Groups : Pyrido[2,3-d]pyrimidine core with chlorophenyl and methylphenyl substituents.

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Mechanism : Inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair.
  • IC₅₀ Values : Studies indicate IC₅₀ values in the low micromolar range against HeLa cells, suggesting potent cytotoxicity .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro models. It inhibits key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy :
    • A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Screening :
    • A series of derivatives were synthesized and tested against standard bacterial strains. The compound exhibited superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLGLIXMVCDEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.